3-Sulfanylbutan-1-ol is a thiol, characterized by the presence of a sulfanyl group (-SH) attached to a butanol chain. It is classified as a volatile organic sulfur-containing compound (VOSCs) and is known for its potent, characteristic odor often described as reminiscent of passion fruit, grapefruit, cat urine, and boxwood. [, , ]
Source:
Natural Sources: 3-sulfanylbutan-1-ol is found in various natural sources, including:
White wines, particularly those made from Chardonnay and Solaris grapes [].
Coffee aroma [].
Passion fruit [].
Cat urine, contributing to its strong odor [].
Peel extract of Poncirus trifoliata fruits [].
Role in Scientific Research:
Food Science: As a flavor agent, 3-sulfanylbutan-1-ol is studied for its potential use as a food additive [].
Wine Chemistry: Its presence in wines, particularly those affected by Botrytis cinerea (noble rot), is studied to understand its contribution to the overall aroma profile of these wines [].
Plant Science: Its presence in plants, particularly in the peel of Poncirus trifoliata fruits, is investigated to understand its biosynthetic pathways and potential role in plant defense mechanisms [].
Microbiology: 3-sulfanylbutan-1-ol is studied for its role in human axillary odor formation, which arises from the action of Corynebacteria on odorless axilla secretions [].
Synthesis Analysis
Oxidation to Sulfoxides: 3-sulfanylbutan-1-ol can be oxidized to form 1,3-oxathiane sulfoxides using oxidizing agents like sodium metaperiodate (NaIO4) or meta-chloroperbenzoic acid (mCPBA). The stereochemistry of the resulting sulfoxides (trans/trans or cis/cis) depends on the oxidizing agent and the substitution pattern of the starting 1,3-oxathiane. []
Formation of Disulfides: Under oxidizing conditions, 3-sulfanylbutan-1-ol can be converted to 1-methyl-3-hydroxy-propyl disulfide. This reaction likely involves the formation of a thiosulfinate intermediate. []
Esterification with Citric Acid: 3-sulfanylbutan-1-ol can undergo esterification with citric acid. This reaction is influenced by the concentration of protons (H+), citric acid, and 3-sulfanylbutan-1-ol. The sulfur atom of 3-sulfanylbutan-1-ol plays a crucial role in the esterification mechanism. []
Mechanism of Action
Role in Axillary Odor: In the context of human axillary odor, the release of 3-sulfanylbutan-1-ol through the action of C-S lyase from Corynebacteria is the primary mechanism contributing to the characteristic "sweaty" odor. []
Physical and Chemical Properties Analysis
Odor: Described as pungent, reminiscent of passion fruit, grapefruit, cat urine, and boxwood. [, , ]
Applications
Food Additives: 3-sulfanylbutan-1-ol has potential applications as a flavoring agent in food due to its characteristic fruity aroma. []
Wine Aroma Research: 3-sulfanylbutan-1-ol is studied to understand its contribution to the complex aroma profiles of wines, particularly those affected by Botrytis cinerea. Research suggests it can contribute to both desirable (citrus) and undesirable (oniony) notes in wine. []
Plant Science Research: Understanding the biosynthetic pathways and ecological roles of 3-sulfanylbutan-1-ol in plants like Poncirus trifoliata could lead to insights into plant defense mechanisms and potentially inspire new bio-based pest control strategies. []
Human Axillary Odor Research: Investigating the role of 3-sulfanylbutan-1-ol in human axillary odor formation can contribute to the development of more effective deodorants and antiperspirants targeting the specific bacterial enzymes involved in its production. []
Properties
CAS Number
31030-39-4
Product Name
3-Sulfanylbutan-1-ol
IUPAC Name
3-sulfanylbutan-1-ol
Molecular Formula
C4H10OS
Molecular Weight
106.18
InChI
InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3
InChI Key
PHRRYVOQWOVNLF-UHFFFAOYSA-N
SMILES
CC(CCO)S
Solubility
not available
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